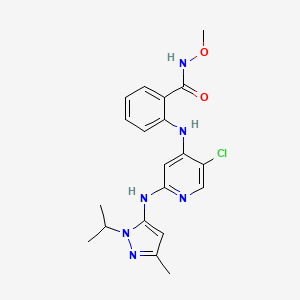

2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

In Vitro Studies of GSK2256098

Laboratory studies have shown that GSK2256098 can inhibit the growth and survival of various cancer cell lines, including those from pancreatic ductal adenocarcinoma, glioblastoma, and ovarian cancer [, , ]. These studies suggest that GSK2256098 may have potential as an anticancer agent.

- A study published in Cell Cycle in 2014 found that GSK2256098 inhibited the proliferation, motility, and survival of pancreatic cancer cells [].

- A 2017 study published in Molecular Cancer Therapeutics reported that GSK2256098 treatment induced apoptosis (cell death) in glioblastoma cells [].

Clinical Trials of GSK2256098

While the initial results from laboratory studies are promising, more research is needed to determine the effectiveness and safety of GSK2256098 in humans. Clinical trials are ongoing to evaluate the drug in patients with different types of cancer [, ].

The compound 2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide is a complex organic molecule characterized by its unique structural features which include a chlorinated pyridine moiety, a pyrazole derivative, and a methoxybenzamide group. Its molecular formula is with a molecular weight of approximately 404.89 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment.

- GSK2256098 is currently under investigation in clinical trials, and its safety profile in humans is still being established [].

- Preclinical studies suggest acceptable tolerability at specific dosages [].

- More data is needed to fully understand the potential side effects and interactions with other medications.

Please note:

- Due to the ongoing research phase of GSK2256098, information on some aspects like chemical reactions and specific properties is limited.

- Further research is needed to fully understand the efficacy and safety profile of this compound as a potential cancer treatment.

- Nucleophilic substitutions at the aromatic rings.

- Hydrolysis reactions of the amide bond under acidic or basic conditions.

- Reduction of the nitro or halogen substituents, which can lead to derivatives with altered biological properties.

Understanding these reactions is crucial for the synthesis and modification of the compound for enhanced efficacy in biological applications.

Preliminary laboratory studies indicate that 2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide exhibits significant anticancer properties. Specifically, it has shown the ability to inhibit the growth and survival of various cancer cell lines, including those derived from pancreatic ductal adenocarcinoma, glioblastoma, and ovarian cancer. The mechanism of action is believed to involve interference with cellular signaling pathways that promote tumor growth and survival.

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the pyrazole ring through condensation reactions involving appropriate hydrazine derivatives.

- Chlorination of the pyridine ring to introduce the chlorine substituent.

- Coupling reactions to attach the methoxybenzamide moiety, often utilizing coupling agents or catalysts to facilitate the reaction.

- Purification steps, such as recrystallization or chromatography, to isolate the desired product in high purity.

These steps require careful optimization to achieve high yields and purity.

The primary application of 2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide lies in its potential use as an anticancer agent. Ongoing clinical trials are evaluating its effectiveness in treating various cancers, which could lead to its inclusion in cancer therapy regimens if proven safe and effective. Additionally, its structural characteristics may lend themselves to further modifications for use in other therapeutic areas.

Interaction studies are essential for understanding how this compound behaves in biological systems. Preliminary data suggest that it may interact with specific protein targets involved in cancer cell proliferation and survival pathways. Further studies using techniques such as:

- Molecular docking simulations

- In vitro binding assays

are necessary to elucidate its binding affinities and mechanisms of action against target proteins.

Several compounds share structural similarities with 2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| GSK2256098 | GSK2256098 | Known for inhibiting various cancer cell lines; closely related in structure. |

| AZD9291 | AZD9291 | Targets EGFR mutations; used in lung cancer therapy. |

| Lapatinib | Lapatinib | Dual inhibitor of EGFR and HER2; widely used in breast cancer treatment. |

Uniqueness

The uniqueness of 2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-ylamino]pyridin -4 -yl]amino]-N-methoxybenzamide lies in its specific combination of functional groups and structural motifs that may provide distinct pharmacological profiles compared to other similar compounds. Its dual action mechanism targeting multiple pathways may enhance its therapeutic effectiveness against resistant cancer types.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Zhang J, He DH, Zajac-Kaye M, Hochwald SN. A small molecule FAK kinase

3: Schultze A, Fiedler W. Clinical importance and potential use of small molecule